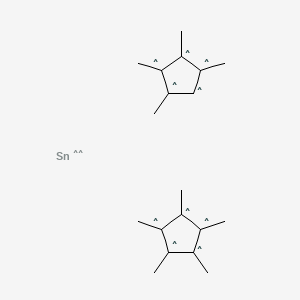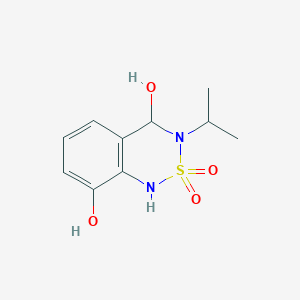![molecular formula C37H35N5O9S3 B13826037 Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline Blue diammonium salt certified is a synthetic dye commonly used in biological staining. It is known for its vibrant blue color and is often used in histology and cytology to stain collagen, plant cell walls, and fungal structures. The compound is certified by the Biological Stain Commission, ensuring its quality and suitability for laboratory use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aniline Blue diammonium salt is produced through the successive phenylation and sulfonation of basic fuchsineThe reaction conditions typically include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .
Industrial Production Methods
In industrial settings, the production of Aniline Blue diammonium salt involves large-scale chemical reactors where the phenylation and sulfonation reactions are carefully monitored. The final product is then purified and crystallized to obtain the certified dye. The industrial process ensures consistency and high purity of the dye, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Aniline Blue diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure, affecting its staining capabilities.
Substitution: The dye can participate in substitution reactions where functional groups are replaced, modifying its chemical properties
Common Reagents and Conditions
Common reagents used in reactions with Aniline Blue diammonium salt include strong acids, bases, and oxidizing agents. The reactions are typically conducted under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in different colored derivatives, while substitution reactions can produce various modified dyes .
Scientific Research Applications
Aniline Blue diammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Commonly used to stain plant cell walls, fungal structures, and collagen in histological studies.
Medicine: Employed in diagnostic assays and to highlight specific structures in tissue samples.
Industry: Utilized in the manufacturing of textiles and as a colorant in various products
Mechanism of Action
The mechanism of action of Aniline Blue diammonium salt involves its ability to bind to specific molecular targets. In biological staining, the dye binds to polysaccharides and proteins, highlighting structures such as cell walls and collagen. The binding occurs through electrostatic interactions and hydrogen bonding, allowing the dye to selectively stain the desired structures .
Comparison with Similar Compounds
Similar Compounds
Methyl Blue: Another anionic dye used in histology, similar in structure and application to Aniline Blue.
Water Blue: Often used in combination with Aniline Blue for polychrome staining.
Acid Blue 93: A component of Aniline Blue, used in various staining protocols
Uniqueness
Aniline Blue diammonium salt is unique due to its certification by the Biological Stain Commission, ensuring its high quality and suitability for laboratory use. Its ability to selectively stain specific biological structures makes it a valuable tool in scientific research and diagnostics .
Properties
Molecular Formula |
C37H35N5O9S3 |
|---|---|
Molecular Weight |
789.9 g/mol |
IUPAC Name |
azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3.2H3N/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);2*1H3 |
InChI Key |
SWBJMVGBNYHNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


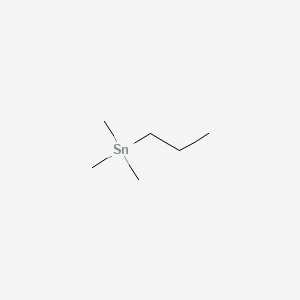
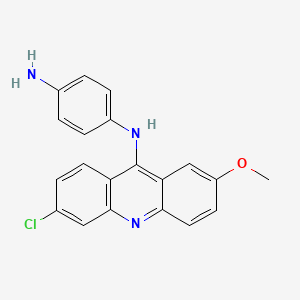
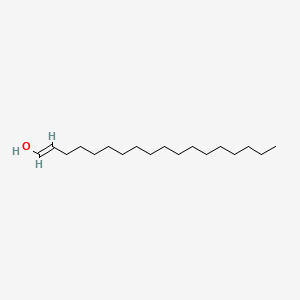
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
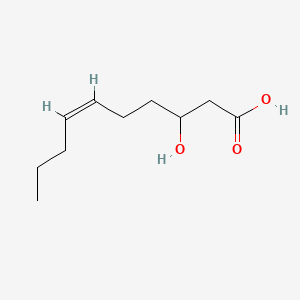
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)
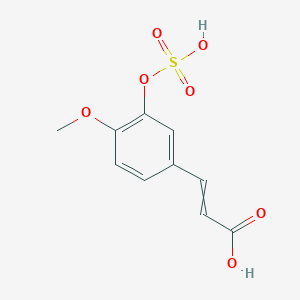
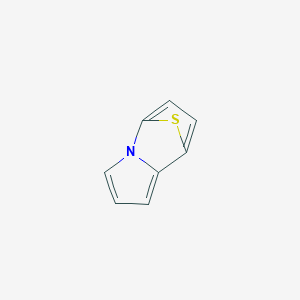

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
